
1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea group, a dimethylamino group, and a pyridinyl group, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 2-(dimethylamino)-2-pyridin-3-ylethylamine with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted aromatic derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The dimethylamino and pyridinyl groups can enhance binding affinity and specificity through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea groups, such as N-phenylthiourea or N,N’-dimethylthiourea.
Pyridinyl Derivatives: Compounds containing pyridinyl groups, such as 2-pyridinylthiourea or 3-pyridinylthiourea.
Dimethylamino Derivatives: Compounds with dimethylamino groups, such as N,N-dimethylaminopyridine (DMAP).
Uniqueness
1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and pyridinyl groups enhances its reactivity and potential for forming specific interactions with molecular targets, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)-2-pyridin-3-ylethyl]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-21(2)16(13-5-4-10-18-11-13)12-19-17(23)20-14-6-8-15(22-3)9-7-14/h4-11,16H,12H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTHBABJUDQIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=S)NC1=CC=C(C=C1)OC)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B2431597.png)
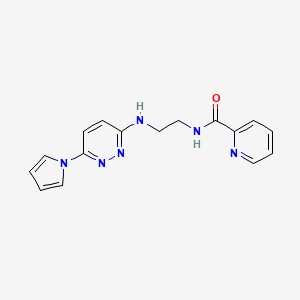
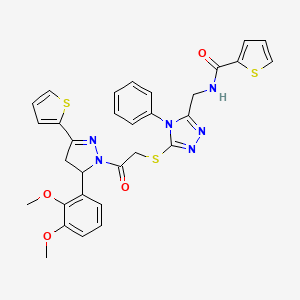
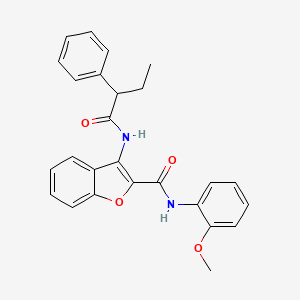
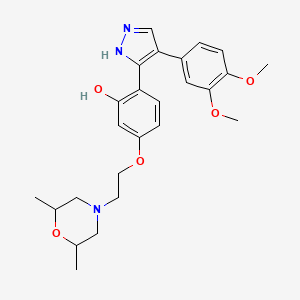
![8-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2431606.png)
![Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2431607.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-methylpiperazine-2,5-dione](/img/structure/B2431609.png)
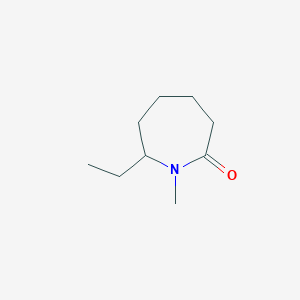

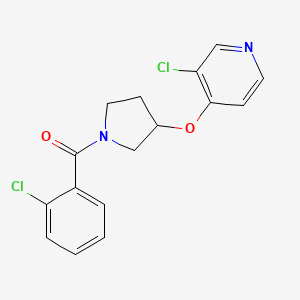
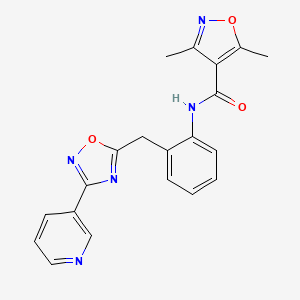
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2431617.png)
![Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2431619.png)
